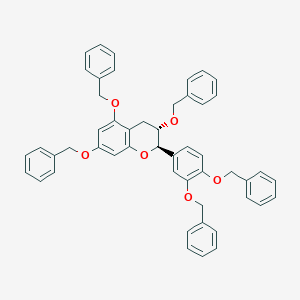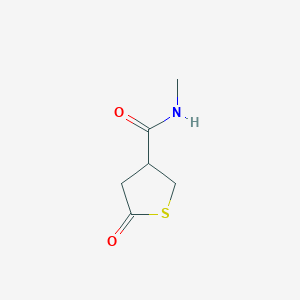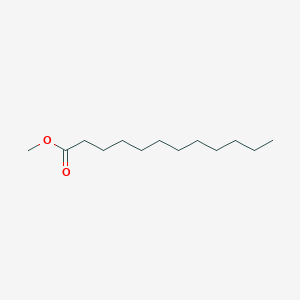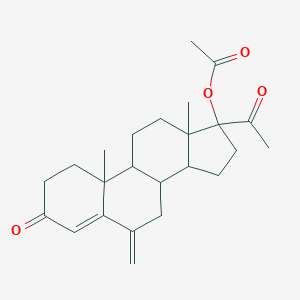
6-Methylenehydroxyprogesterone Acetate
Overview
Description
6-Methylenehydroxyprogesterone acetate is a synthetic progestin, a class of steroid hormones related to progesterone. It is characterized by various structural modifications that enhance its progestational activity and oral bioavailability compared to natural progesterone. The compound has been studied for its potential use in contraception and other therapeutic applications due to its potent progestational properties .
Synthesis Analysis
The synthesis of 6-Methylenehydroxyprogesterone acetate and its derivatives involves several steps, including the alteration of halogen at the 6-position and the acyl group at the 17-position. A general method for the synthesis of these compounds from common precursors has been described, which allows for the systematic study of their biological activities . The Vilsmeier reaction has been used to introduce formyl and cyano groups at the 6-position, followed by further reactions to yield the desired compounds with high potency .
Molecular Structure Analysis
The molecular structure of 6-Methylenehydroxyprogesterone acetate has been elucidated using various spectroscopic techniques such as NMR, IR, UV, MS, and TLC. X-ray structure analysis has further confirmed its molecular configuration and conformation, revealing that it belongs to the monoclinic crystallographic system with specific unit cell parameters .
Chemical Reactions Analysis
Chemical reactions involved in the synthesis of 6-Methylenehydroxyprogesterone acetate derivatives include the Vilsmeier reaction, treatment with dichlorodicyanobenzoquinone (DDQ), and reaction with phosphorus oxychloride in pyridine. These reactions are crucial for introducing functional groups that significantly affect the compound's progestational activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylenehydroxyprogesterone acetate are influenced by its molecular structure. The compound's crystallographic data indicate a monoclinic system with precise measurements for the unit cell parameters. The density and other crystallographic properties have been determined, which are essential for understanding the compound's stability and reactivity .
Relevant Case Studies
Several studies have evaluated the progestational activity of 6-Methylenehydroxyprogesterone acetate and its derivatives. These compounds have been found to possess higher progestational potency compared to progesterone and other related compounds. For instance, 6-alpha-methyl-17alpha-hydroxyprogesterone acetate has shown significant progestational activity, being more potent than progesterone in various assays . The biological activities of these compounds, including their antiandrogenic, antiestrogenic, and pituitary-inhibiting effects, have been investigated in animal models, providing insights into their potential therapeutic applications .
Scientific Research Applications
1. Crystal Structure and Molecular Analysis
6-Methylenehydroxyprogesterone Acetate's molecular configuration, conformation, and crystal structure have been extensively studied. It belongs to the monoclinic crystallographic system and has been characterized through various spectroscopic analyses, including NMR, IR, UV, MS, and TLC. The detailed molecular and structural understanding provides a foundation for further research and potential applications in various scientific fields (Liu Cun-fan, 2015).
2. Pharmacokinetics and Metabolic Profiling
The pharmacokinetics and metabolic profiling of related compounds, like Medroxyprogesterone Acetate (MPA), have been studied in depth. These studies provide insight into the metabolic pathways, identifying the cytochrome P450 isoforms involved in the hydroxylation processes. Such studies are crucial for understanding the metabolism and potential interactions of 6-Methylenehydroxyprogesterone Acetate in biological systems (Jiang-wei Zhang et al., 2008).
3. Progestin Properties and Therapeutic Applications
6-Methylenehydroxyprogesterone Acetate, as a progestin derivative, shares properties with other progestins like Medroxyprogesterone Acetate and Chlormadinone Acetate. These compounds are widely used in hormone replacement therapy and contraceptive applications. Understanding the progestogenic, anti-androgenic, and other pharmacodynamic properties of these compounds provides valuable insights into the potential therapeutic applications of 6-Methylenehydroxyprogesterone Acetate (R. Druckmann, 2009).
4. Structural Analysis and Drug Design
The crystal structure of 6-Methylenehydroxyprogesterone Acetate and its interaction with biological receptors, like the androgen receptor, have been studied to provide insights for ligand-induced conformational changes and structure-based drug design. These findings are instrumental in understanding the compound's mode of action and for designing drugs with improved efficacy and safety profiles (Casey E. Bohl et al., 2007).
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZXIYKJHQMIG-GQFGMJRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylenehydroxyprogesterone Acetate | |
CAS RN |
32634-95-0 | |
| Record name | 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32634-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Acetoxy-6-methylene-4-pregnene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLENEHYDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37420PJU4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



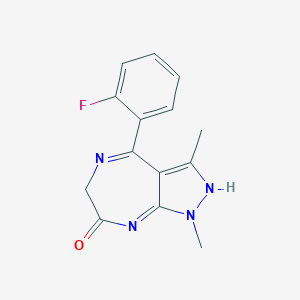
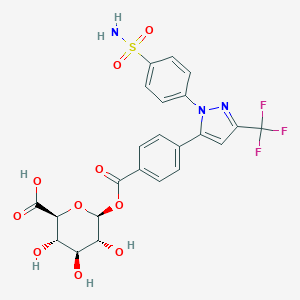
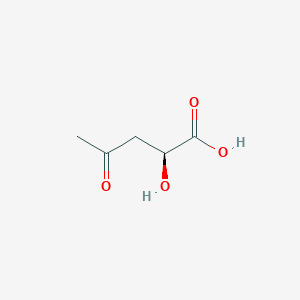
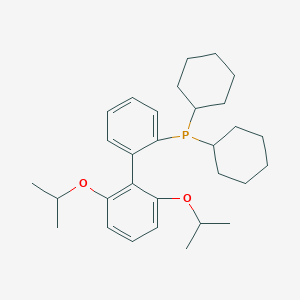
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
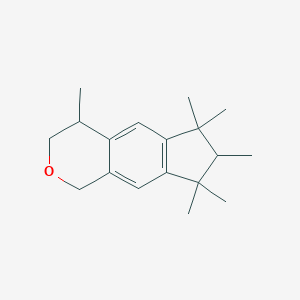
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
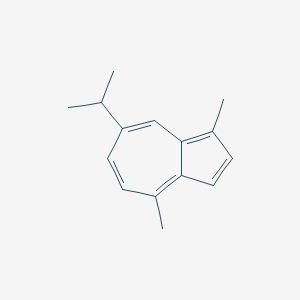
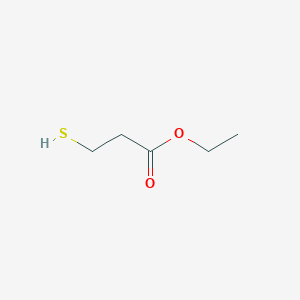
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)
